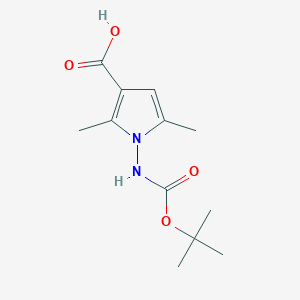

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice .

Analyse Chemischer Reaktionen

Types of Reactions

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or a mixture of dichloromethane and TFA.

Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

a. Drug Development

The compound is primarily utilized as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes involved in metabolic pathways, such as arginase and aspartate transcarbamoylase (ATCase). These enzymes play crucial roles in various diseases, including cancer and malaria .

Case Study: Inhibition of Arginase

Recent studies have shown that derivatives of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibit significant inhibitory activity against human arginase isoforms. The synthesized analogs demonstrated IC50 values in the nanomolar range, indicating their potential as therapeutic agents in conditions where arginase activity is implicated .

b. Antimicrobial Properties

Research has indicated that some derivatives possess antimicrobial properties. These compounds can be modified to enhance their efficacy against various pathogens, making them candidates for developing new antibiotics or antifungal agents .

a. Polymer Chemistry

In materials science, the compound serves as a precursor for the synthesis of functional polymers. Its ability to form stable linkages allows it to be incorporated into polymer chains, contributing to materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials.

b. Chiral Building Blocks

The chirality of this compound makes it valuable in synthesizing chiral intermediates for pharmaceuticals. The ability to create enantiomerically pure compounds is crucial in drug development, where the efficacy and safety of drugs can vary significantly between enantiomers .

a. Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of complex structures that are often difficult to synthesize through traditional methods .

Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic conditions but can be removed by catalytic hydrogenation.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Used in peptide synthesis, stable under acidic conditions, and removed under basic conditions.

Uniqueness

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its ease of removal under mild acidic conditions, which minimizes the risk of side reactions and degradation of sensitive functional groups. This makes it particularly valuable in the synthesis of complex peptides and other organic molecules .

Biologische Aktivität

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, often referred to as Boc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H15N1O4

- Molecular Weight : 213.23 g/mol

- CAS Number : 51154-06-4

Synthesis

The synthesis of Boc-amino acids typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This method allows for the selective introduction of functional groups and is crucial for developing various bioactive compounds. The synthesis pathway generally follows these steps:

- Formation of β-keto esters from corresponding carboxylic acids.

- Reaction with N,N-dimethylformamide dimethyl acetal to obtain β-enamino diketones.

- Cyclization to form the pyrrole ring through various coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties against various pathogens. For example, a study demonstrated that structurally similar compounds showed significant activity against Cryptosporidium parvum, with EC50 values as low as 0.17 μM, indicating potential applications in treating infections caused by this organism .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the pyrrole ring and the Boc group can significantly influence biological activity. For instance, changes in the substituents on the pyrrole nitrogen or variations in the Boc group have been correlated with enhanced potency against specific biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study on Antiparasitic Activity :

- Case Study on Cancer Cell Lines :

Pharmacokinetics

The pharmacokinetic profile of Boc-amino acids indicates favorable absorption and distribution characteristics due to their lipophilicity. Studies utilizing microreactor systems for synthesis have suggested improved bioavailability due to enhanced solubility and stability in biological environments.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-7-6-9(10(15)16)8(2)14(7)13-11(17)18-12(3,4)5/h6H,1-5H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLQYBUKSHIQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)OC(C)(C)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.